An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
An In-depth Technical Guide to the Synthesis and Characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. Its derivatives are known to exhibit a wide spectrum of biological activities. The incorporation of an acrylate moiety at the 4-position of the pyrazole ring, specifically as (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate, creates a molecule with significant potential for further functionalization and as a building block in the synthesis of more complex bioactive compounds. The conjugated system of the acrylate group can act as a Michael acceptor, and the ester can be hydrolyzed or converted to other functional groups, making it a versatile intermediate.
This guide provides a comprehensive, practical framework for the synthesis, purification, and detailed characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate. As this compound is not widely cataloged, this document serves as a foundational resource, detailing a reliable synthetic protocol and the expected analytical data for structural verification.
Proposed Synthesis: The Horner-Wadsworth-Emmons Olefination
To achieve the desired (E)-stereoselectivity of the acrylate double bond, the Horner-Wadsworth-Emmons (HWE) reaction is the method of choice. This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde.[1][2] The HWE reaction is renowned for its high yield and excellent stereocontrol, favoring the formation of the thermodynamically more stable E-alkene.[1][2]
The proposed synthetic pathway commences from the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde.
Diagram 1: Chemical Structure of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate
Caption: Structure of the target molecule.
Diagram 2: Horner-Wadsworth-Emmons Synthesis Workflow
Caption: Synthetic workflow for the target compound.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier Recommendation |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 25016-11-9 | 110.12 g/mol | Commercially available |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 g/mol | Commercially available |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | Handle with caution |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Use from a solvent purification system or freshly distilled |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade |
| Saturated aqueous NaCl (brine) | 7647-14-5 | 58.44 g/mol | Lab prepared |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Reagent grade |
| Silica gel (230-400 mesh) | 7631-86-9 | - | For column chromatography |
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, e.g., 0.44 g of a 60% dispersion for a 10 mmol scale).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF (e.g., 20 mL) to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
-
Olefination Reaction:
-
Cool the ylide solution back to 0°C.
-
Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent, e.g., 1.10 g for a 10 mmol scale) in a minimal amount of anhydrous THF (e.g., 10 mL).
-
Add the aldehyde solution dropwise to the ylide solution over 15-20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate as a solid or oil.
-
Safety Precautions:
-
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which is flammable. All operations involving sodium hydride must be conducted under an inert atmosphere and away from moisture.[4]
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a validated source.
-
The reaction should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Alternative Synthetic Route: The Heck Reaction
An alternative approach to synthesize the target molecule is the Mizoroki-Heck reaction.[5] This palladium-catalyzed cross-coupling reaction would involve the reaction of a 4-halo-1-methyl-1H-pyrazole (e.g., 4-iodo- or 4-bromo-1-methyl-1H-pyrazole) with ethyl acrylate in the presence of a palladium catalyst and a base.[6][7] While a viable method, it often requires higher temperatures and careful optimization of the catalyst, ligand, and base system to achieve good yields and selectivity.[8][9]
Characterization and Spectroscopic Data
Thorough characterization is essential to confirm the structure and purity of the synthesized (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate. The following are the expected spectroscopic data based on the structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[10]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| ~7.8 - 7.6 | s | 1H | Pyrazole H-5 | - |
| ~7.5 - 7.3 | s | 1H | Pyrazole H-3 | - |
| ~7.6 - 7.4 | d | 1H | α-vinylic H (to pyrazole) | J = ~16 Hz |
| ~6.4 - 6.2 | d | 1H | β-vinylic H (to ester) | J = ~16 Hz |
| ~4.2 | q | 2H | -OCH₂CH₃ | J = ~7.1 Hz |
| ~3.9 | s | 3H | N-CH₃ | - |
| ~1.3 | t | 3H | -OCH₂CH₃ | J = ~7.1 Hz |
The large coupling constant (~16 Hz) between the vinylic protons is characteristic of the (E)- or trans-configuration.[11]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Ester Carbonyl (C=O) |
| ~140 - 138 | Pyrazole C-5 |
| ~138 - 136 | α-vinylic C (to pyrazole) |
| ~135 - 133 | Pyrazole C-3 |
| ~120 - 118 | Pyrazole C-4 |
| ~118 - 116 | β-vinylic C (to ester) |
| ~60 | -OCH₂CH₃ |
| ~39 | N-CH₃ |
| ~14 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted FTIR Data (KBr or neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (pyrazole ring) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1550 | Medium | C=N, C=C stretch (pyrazole ring) |
| ~1270, ~1170 | Strong | C-O stretch (ester) |
| ~980 | Strong | =C-H bend (trans-disubstituted alkene) |
The strong absorption around 1715 cm⁻¹ is characteristic of the conjugated ester carbonyl group. The band around 980 cm⁻¹ is a key indicator of the (E)-configuration of the double bond.[12][13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[14]
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected m/z | Assignment |
| ESI+ | [M+H]⁺ = 195.0977, [M+Na]⁺ = 217.0796 | Molecular ion + H⁺, Molecular ion + Na⁺ |
| HRMS (ESI+) | Calculated for C₉H₁₃N₂O₂⁺ ([M+H]⁺): 195.0972 | High-resolution mass for structural confirmation |
The primary fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group.[15][16]
Conclusion
This technical guide outlines a robust and reliable methodology for the synthesis and characterization of (E)-Ethyl 3-(1-methyl-1H-pyrazol-4-yl)acrylate. The proposed Horner-Wadsworth-Emmons reaction provides a strategic advantage in achieving the desired (E)-stereoisomer with high selectivity. The detailed protocols for synthesis, purification, and comprehensive spectroscopic analysis provide researchers with the necessary tools to produce and confidently verify the structure of this versatile pyrazole-based building block. This foundational information is critical for its application in medicinal chemistry and drug development programs.
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